Pyrofix 2
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Overview
Description
Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate is an organophosphorus compound that features a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate typically involves the reaction of appropriate phosphinic acid derivatives with amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Common industrial methods include the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while reduction could produce phosphine derivatives.
Scientific Research Applications
Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Methylphosphonic acid: A simpler analog with similar functional groups.
Dimethyl methylphosphonate: Another organophosphorus compound with different substituents.
Uniqueness: Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-6(7(10)8-5-9)4-13(3,11)12-2/h6,9H,4-5H2,1-3H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRYMQXCFEGRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C)OC)C(=O)NCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911718 |
Source
|
Record name | N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110518-51-9 |
Source
|
Record name | Pyrofix 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110518519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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